1-(3-fluorobenzyl)-N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes fluorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the amide group and complete the pyridine ring structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
N-(3-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(3-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
- N-(4-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
Compared to similar compounds, N-(3-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and specificities, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C19H14F2N2O2 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H14F2N2O2/c20-15-4-1-3-13(9-15)11-23-12-14(7-8-18(23)24)19(25)22-17-6-2-5-16(21)10-17/h1-10,12H,11H2,(H,22,25) |
InChI Key |
DXLPYEWNQOYZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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